

# In-Depth Technical Guide to the Spectral Data of N-(2-Hydroxyethyl)propionamide

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## Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)propionamide

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This technical guide provides a comprehensive overview of the spectral data for **N-(2-Hydroxyethyl)propionamide** (CAS No. 5686-31-7), a chemical intermediate with applications in various research and development sectors. This document presents key spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the molecular structure and physicochemical properties of the compound. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future studies.

## Core Spectral Data Summary

The following tables summarize the quantitative spectral data obtained for **N-(2-Hydroxyethyl)propionamide**.

### Table 1: <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.8	br s	1H	-NH
4.10	s	1H	-OH
3.68	t	2H	-CH <sub>2</sub> -OH
3.39	q	2H	-NH-CH <sub>2</sub> -
2.24	q	2H	-C(=O)-CH <sub>2</sub> -
1.15	t	3H	-CH <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
176.3	C=O
61.5	-CH <sub>2</sub> -OH
42.1	-NH-CH <sub>2</sub> -
29.8	-C(=O)-CH <sub>2</sub> -
10.0	-CH <sub>3</sub>

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3300 (broad)	O-H stretch	Hydroxyl
3290 (sharp)	N-H stretch	Amide
2970, 2930, 2870	C-H stretch	Alkyl
1640	C=O stretch (Amide I)	Amide
1560	N-H bend (Amide II)	Amide
1060	C-O stretch	Alcohol

**Table 4: Mass Spectrometry (Electron Ionization) Data**

m/z	Relative Intensity (%)	Assignment
117	12.7	[M] <sup>+</sup> (Molecular Ion)
100	100.0	[M - NH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>
86	19.7	[M - CH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>
74	34.0	[M - CH <sub>3</sub> CH <sub>2</sub> CO] <sup>+</sup>
57	56.7	[CH <sub>3</sub> CH <sub>2</sub> CO] <sup>+</sup>
44	4.3	[NH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
31	6.0	[CH <sub>2</sub> OH] <sup>+</sup>
29	47.3	[CH <sub>3</sub> CH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following protocols detail the methodologies used to acquire the spectral data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy: The <sup>1</sup>H NMR spectrum was recorded on a JEOL FX-90Q spectrometer operating at a frequency of 90 MHz.<sup>[1]</sup> A solution of **N-(2-Hydroxyethyl)propionamide** was prepared in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

<sup>13</sup>C NMR Spectroscopy: The <sup>13</sup>C NMR spectrum was obtained using a Bruker spectrometer. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts are reported in ppm relative to TMS.

### Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin liquid film of **N-(2-Hydroxyethyl)propionamide** was prepared between two potassium bromide (KBr) plates. The spectrum was recorded over the range of 4000-400 cm<sup>-1</sup>.

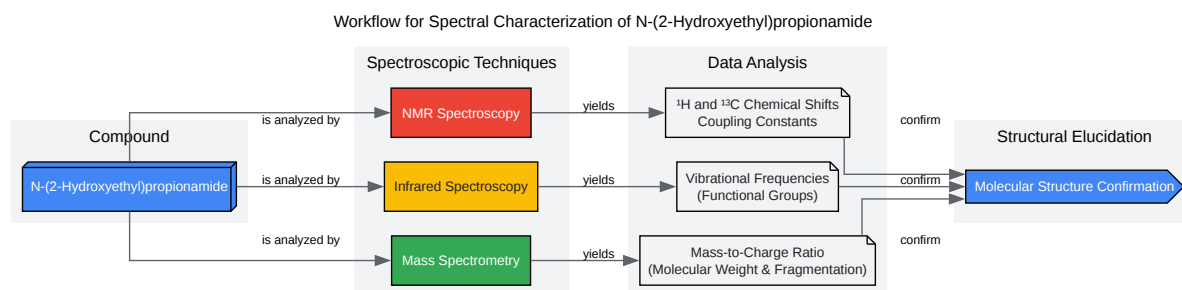
## Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source. The experimental conditions were as follows:

- Ionization Energy: 70 eV
- Source Temperature: 240 °C
- Sample Temperature: 170 °C

## Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of **N-(2-Hydroxyethyl)propionamide**.



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Caption: Logical workflow for the spectral analysis of **N-(2-Hydroxyethyl)propionamide**.

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## References

- 1. N-(2-HYDROXYETHYL)PROPIONAMIDE(18266-55-2) 1H NMR spectrum [chemicalbook.com]
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